molecular formula C3H7ClO B031591 2-Chloroethyl methyl ether CAS No. 627-42-9

2-Chloroethyl methyl ether

Cat. No.: B031591
CAS No.: 627-42-9
M. Wt: 94.54 g/mol
InChI Key: XTIGGAHUZJWQMD-UHFFFAOYSA-N
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Preparation Methods

2-Chloroethyl methyl ether can be synthesized through several methods. One common method involves the reaction of 2-chloroethanol with methanol in the presence of an acid catalyst. Another method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide . Industrial production often involves the reaction of 2-chloroethanol with methanol under basic conditions to form the ether through an ester exchange reaction .

Chemical Reactions Analysis

2-Chloroethyl methyl ether undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Chloroethyl methyl ether involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in molecules, leading to the formation of new chemical bonds. This property makes it useful in various chemical synthesis processes .

Properties

IUPAC Name

1-chloro-2-methoxyethane
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InChI

InChI=1S/C3H7ClO/c1-5-3-2-4/h2-3H2,1H3
Source PubChem
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InChI Key

XTIGGAHUZJWQMD-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCl
Source PubChem
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Molecular Formula

C3H7ClO
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DSSTOX Substance ID

DTXSID6060840
Record name 1-Chloro-2-methoxyethane
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Molecular Weight

94.54 g/mol
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Physical Description

Liquid; [MSDSonline]
Record name beta-Chloroethyl methyl ether
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Boiling Point

92-93 °C
Record name BETA-CHLOROETHYL METHYL ETHER
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Solubility

SOL IN WATER; VERY SOL IN ETHER
Record name BETA-CHLOROETHYL METHYL ETHER
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Density

1.0345 @ 20 °C/4 °C
Record name BETA-CHLOROETHYL METHYL ETHER
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CAS No.

627-42-9
Record name 2-Chloroethyl methyl ether
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Record name beta-Chloroethyl methyl ether
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Record name Ethane, 1-chloro-2-methoxy-
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Record name 2-chloroethyl methyl ether
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Record name 2-CHLOROETHYL METHYL ETHER
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Q & A

Q1: What is the main use of 2-chloroethyl methyl ether in the context of the provided research?

A1: this compound is primarily used as a reagent to introduce a bis(2-methoxyethyl)amino group into various chemical structures. This is achieved through its reaction with amine groups present in different molecules. This modification is particularly relevant in synthesizing pharmaceutical compounds, including acyclic nucleosides [, , ] and other heterocyclic compounds with potential antimicrobial [, ] and anti-inflammatory [] activities.

Q2: Can you provide an example of a specific reaction where this compound is employed?

A2: Certainly. In a study focused on synthesizing thieno[2,3-d]pyrimidine nucleosides [], researchers reacted compounds containing an amino group with this compound. This reaction successfully introduced a 2-methoxyethoxymethyl group to the nitrogen atom of the starting materials, leading to the formation of the desired acyclic nucleosides.

Q3: What is known about the optimization of reactions involving this compound?

A3: Studies have explored optimizing reactions involving this compound to enhance yield and purity. For instance, in the synthesis of 3-(N,N-Dimethoxyethyl)amino Acetanilide [, ], researchers found that using dimethylformamide (DMF) as a catalyst during the synthesis of this compound itself resulted in shorter reaction times and higher yields. Additionally, controlling the pH of the reaction mixture to around 5.5-6.5 using buffer solutions and optimizing the reaction temperature to approximately 125°C significantly improved the yield and purity of the final product [].

Q4: Has this compound been used in the synthesis of any commercially available products?

A4: Yes, a study mentions that an optimized synthetic technique for 3-(N,N-Dimethoxyethyl)amino Acetanilide, which employs this compound as a key reagent, has been successfully commercialized []. While the specific details of the commercial application are not elaborated upon, this highlights the practical utility of this compound in chemical synthesis.

Q5: Apart from its use in synthesizing pharmaceutical compounds, are there any other research applications of this compound?

A5: Beyond its role in pharmaceutical synthesis, this compound has been investigated in atmospheric chemistry studies. Researchers have used theoretical models to understand the nighttime atmospheric reaction of this compound with nitrate radicals (NO3) []. Additionally, there are studies investigating the thermal decomposition of this compound using shock tube experiments and computational methods []. These investigations contribute to a better understanding of the compound's fate and impact on the environment.

Q6: Are there any computational studies on the properties or reactions of this compound?

A6: Yes, researchers have employed computational chemistry to investigate the properties and reactions of this compound. One study used quantum chemical calculations to determine force constants, electro-optical parameters, and steric characteristics of electronic interactions in halogenated ethers, including this compound []. This type of research helps understand the compound's reactivity and physicochemical behavior at a molecular level.

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